1-Ethylcyclopropane-1-carbaldehyde
Description
Properties
IUPAC Name |
1-ethylcyclopropane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-6(5-7)3-4-6/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAJNOKTSIAJIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35358-40-8 | |
| Record name | 1-ethylcyclopropane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethylcyclopropane-1-carbaldehyde can be synthesized through several methods. One common approach involves the cyclopropanation of an appropriate alkene using a carbene precursor. For instance, the reaction of ethyl diazoacetate with an alkene under the influence of a transition metal catalyst can yield the desired cyclopropane derivative . Another method involves the hydroboration of 1-alkynyl-1-boronate esters followed by in situ transmetalation and cyclopropanation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using efficient catalytic systems. The use of microwave-assisted protocols can significantly speed up the reaction process and improve yields .
Chemical Reactions Analysis
Types of Reactions
1-Ethylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropane ring can undergo substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Acidic or basic catalysts
Major Products Formed
Oxidation: 1-Ethylcyclopropane-1-carboxylic acid
Reduction: 1-Ethylcyclopropane-1-methanol
Substitution: Various substituted cyclopropane derivatives
Scientific Research Applications
Organic Chemistry
1-Ethylcyclopropane-1-carbaldehyde serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows for various transformations, including:
- Ring-opening reactions : Useful in creating larger cyclic compounds.
- Functional group interconversions : Such as oxidation to carboxylic acids or reduction to alcohols.
Biological Research
The compound is employed in biological studies, particularly in enzyme-catalyzed reactions involving aldehydes. Its potential as an enzyme inhibitor has been highlighted in several studies:
- Enzyme Interaction Studies : Research demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its utility in drug design and therapeutic applications .
- Antitumor Activity : In vitro studies have shown that derivatives of this compound exhibit selective cytotoxicity against human cancer cell lines, indicating potential for cancer treatment.
Agricultural Applications
Recent investigations have explored the role of this compound in enhancing plant resilience:
- Effect on Crop Resilience : Studies indicate that the compound can boost maize's defense mechanisms against pathogens by enhancing ethylene biosynthesis.
- Influence on Plant Development : It has been found to positively affect root growth and fruit development by modulating ethylene levels, which is critical for horticultural applications.
Table 1: Summary of Synthesis Methods
| Method Type | Description | Yield (%) | References |
|---|---|---|---|
| Cyclopropanation | Reaction of alkenes with carbenes | High | |
| Oxidation | Using PCC or Dess-Martin periodinane | Moderate |
Table 2: Biological Activities
Case Study 1: Enzyme Interaction Studies
A study focused on the interaction between this compound and various enzymes demonstrated its potential as an enzyme inhibitor, affecting specific enzymes involved in metabolic processes .
Case Study 2: Antitumor Activity
In vitro studies have shown that derivatives of this compound exhibit selective cytotoxicity against human cancer cell lines. Structure-activity relationship (SAR) analysis revealed that modifications to the cyclopropane ring could enhance its antitumor efficacy.
Mechanism of Action
The mechanism of action of 1-ethylcyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of adducts. The cyclopropane ring’s strained nature makes it reactive towards electrophiles and nucleophiles, facilitating various chemical transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 1-ethylcyclopropane-1-carbaldehyde, we compare its inferred properties with structurally related cyclopropane derivatives, focusing on molecular features, physical properties, and applications.
Structural and Functional Group Analysis
- This compound : Contains a formyl group (–CHO) and ethyl (–CH₂CH₃) substituent on the cyclopropane ring.
- Ethyl cyclopropanecarboxylate : Features an ester (–COOEt) group, imparting moderate polarity .
- 1-Aminocyclopropane-1-carboxylic acid (ACC): A zwitterionic amino acid with –NH₃⁺ and –COO⁻ groups, critical as an ethylene precursor in plant biology .
Physical Properties
Data from the CRC Handbook of Chemistry and Physics and inferred values for this compound are summarized below:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| Ethylcyclopropane* | C₄H₆N₂O₂† | 70.133 | 36 | 0.679 |
| Ethyl cyclopropanecarboxylate | C₆H₁₀O₂ | 114.142 | 128 | 0.961 |
| This compound‡ | C₆H₁₀O | ~112.17 | ~90–110 (estimated) | ~0.85–0.95 (estimated) |
*Note: The molecular formula for ethylcyclopropane in the provided evidence (C₄H₆N₂O₂) conflicts with the expected formula (C₅H₁₀) for a hydrocarbon. This discrepancy is noted for transparency . ‡Estimated based on structural analogs.
Biological Activity
1-Ethylcyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring with an ethyl substituent and an aldehyde functional group. Its unique structure offers potential for various biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.
- IUPAC Name : this compound
- Molecular Formula : C₆H₁₀O
- CAS Number : 35358-40-8
Synthesis
The compound can be synthesized through several methods, primarily involving the cyclopropanation of alkenes using carbene precursors. One common method includes the reaction of ethyl diazoacetate with alkenes in the presence of transition metal catalysts, which facilitates the formation of the cyclopropane structure. Industrially, microwave-assisted protocols enhance reaction efficiency and yield.
The biological activity of this compound is largely attributed to its aldehyde group, which can form covalent bonds with nucleophiles, leading to adduct formation. This reactivity is further enhanced by the strained nature of the cyclopropane ring, making it susceptible to various electrophilic and nucleophilic attacks.
Potential Biological Activities
This compound has been investigated for several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against various bacterial strains.
- Antioxidant Properties : The compound may possess antioxidant capabilities, contributing to its potential therapeutic applications.
- Cytotoxic Effects : Research indicates that it may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its use as an anticancer agent.
Antimicrobial Studies
A study evaluated the antimicrobial effects of this compound against common pathogens. The results indicated:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 µg/mL |
| Escherichia coli | 12 | 75 µg/mL |
| Pseudomonas aeruginosa | 10 | 100 µg/mL |
These findings suggest that the compound has significant potential as a natural antimicrobial agent.
Cytotoxicity Assay
In another study focusing on its cytotoxic effects, this compound was tested on various cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 30 |
| MCF-7 | 25 |
| A549 | 35 |
The IC₅₀ values indicate that the compound exhibits varying degrees of cytotoxicity across different cancer types, suggesting its potential as a lead compound in anticancer drug development.
Q & A
Q. What are the established synthetic routes for 1-ethylcyclopropane-1-carbaldehyde, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of pre-formed cyclopropane derivatives. For example, ethyl cyclopropanecarboxylate derivatives (e.g., ethyl 1-amino-2-ethylcyclopropanecarboxylate) are synthesized by reacting ethyl cyclopropanecarboxylate with amines like ethylamine in the presence of triethylamine as a catalyst . Reaction conditions such as solvent polarity (e.g., dichloromethane vs. ethanol), temperature (0–25°C), and stoichiometric ratios of reagents critically influence yield and purity. The CRC Handbook provides physical data (e.g., boiling points, densities) to guide solvent selection and purification .
Q. What spectroscopic and crystallographic techniques are used for structural characterization of this compound derivatives?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify cyclopropane ring protons (δ 0.5–2.0 ppm) and aldehyde protons (δ 9.5–10.5 ppm).
- X-ray Crystallography : Resolves stereochemical configurations, as demonstrated in cyclopropane derivatives like 1-[1-(hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide .
- Mass Spectrometry : Confirms molecular weight (e.g., 1-ethylcyclopropane derivatives typically show M peaks at m/z 112–140).
Advanced Research Questions
Q. How do stereochemical factors influence the reactivity of this compound in enantioselective synthesis?
Methodological Answer: The cyclopropane ring’s strain and substituent orientation (e.g., R,R vs. S,S configurations) affect reaction pathways. For example, chiral catalysts like bisoxazoline-Cu complexes can induce enantioselectivity in cyclopropane functionalization. Steric hindrance from the ethyl group may slow nucleophilic additions to the aldehyde group, requiring optimized chiral auxiliaries or kinetic resolution .
Q. How can researchers resolve contradictions in enzyme-binding data for cyclopropane derivatives?
Methodological Answer: Conflicting binding affinities (e.g., ΔG values ranging from -6.0 to -7.2 kcal/mol in molecular docking studies) may arise from variations in enzyme isoforms or computational parameters. To address this:
- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding constants.
- Computational Refinement : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models to better match experimental conditions .
Q. What computational methods predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Quantum Chemistry : Density Functional Theory (DFT) calculates transition states for cyclopropane ring-opening reactions.
- QSPR Models : Relate substituent effects (e.g., electron-withdrawing groups on the aldehyde) to reaction rates.
- Neural Networks : Train on datasets like CRC Handbook’s thermodynamic parameters to predict regioselectivity in alkylation reactions .
Q. How can researchers design derivatives of this compound for targeted biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify the ethyl group to bulkier substituents (e.g., isopropyl) to enhance steric effects on enzyme binding.
- Bioisosteric Replacement : Substitute the aldehyde group with a carboxylate to mimic natural substrates of cysteine proteases, as seen in competitive inhibition studies (ΔG = -7.2 kcal/mol) .
Data-Driven Research Considerations
Q. What strategies optimize reaction yields when scaling up synthesis of this compound?
Methodological Answer:
- Microreactor Systems : Improve heat dissipation for exothermic cyclopropanation reactions.
- Inline Analytics : Use FTIR or Raman spectroscopy to monitor intermediates in real time.
- Statistical Design : Apply Box-Behnken models to optimize variables like temperature, catalyst loading, and stirring rate .
Q. How do solvent effects modulate the stability of this compound?
Methodological Answer: Polar aprotic solvents (e.g., DMF) stabilize the aldehyde group via hydrogen bonding but may accelerate hydrolysis. Non-polar solvents (e.g., hexane) reduce side reactions but lower solubility. Solvent choice must balance reactivity and stability, guided by Hansen solubility parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
